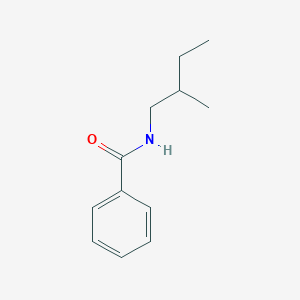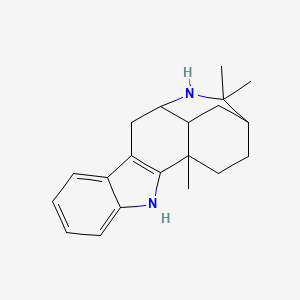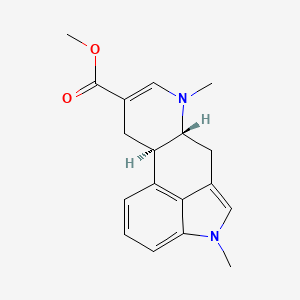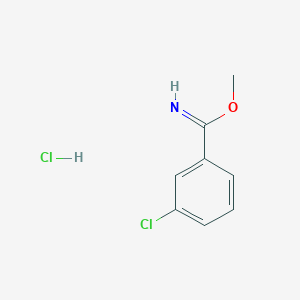
2-Bromo-4-methylbenzene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methylbenzenediazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-4-methylbenzenediazonium can be synthesized through the diazotization of 2-bromo-4-methylaniline. The process involves the reaction of 2-bromo-4-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (−5° to +5°C) to form the diazonium salt .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-4-methylbenzenediazonium are not extensively documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methylbenzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents through reactions such as the Sandmeyer reaction.
Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Sandmeyer Reaction: Utilizes copper(I) chloride or copper(I) bromide as catalysts to replace the diazonium group with a halogen.
Azo Coupling: Involves the reaction with phenols or aromatic amines under basic conditions to form azo compounds.
Reduction: Typically employs reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution: Formation of 2-bromo-4-methylchlorobenzene or 2-bromo-4-methylbromobenzene.
Coupling: Formation of azo dyes with various chromophores.
Reduction: Formation of 2-bromo-4-methylaniline.
Aplicaciones Científicas De Investigación
2-Bromo-4-methylbenzenediazonium is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methylbenzenediazonium primarily involves its reactivity as a diazonium salt. The diazonium group is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in azo coupling reactions, the diazonium compound reacts with nucleophilic aromatic compounds to form azo bonds.
Comparación Con Compuestos Similares
2-Bromo-4-methylbenzenediazonium can be compared with other diazonium salts such as:
- 2-Chloro-4-methylbenzenediazonium
- 2-Iodo-4-methylbenzenediazonium
- 4-Methylbenzenediazonium
Uniqueness
The presence of the bromo substituent in 2-Bromo-4-methylbenzenediazonium imparts unique reactivity and selectivity in substitution reactions compared to its chloro and iodo counterparts. The bromo group can influence the electronic properties of the aromatic ring, affecting the overall reactivity of the compound.
Propiedades
Número CAS |
53926-63-9 |
|---|---|
Fórmula molecular |
C7H6BrN2+ |
Peso molecular |
198.04 g/mol |
Nombre IUPAC |
2-bromo-4-methylbenzenediazonium |
InChI |
InChI=1S/C7H6BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4H,1H3/q+1 |
Clave InChI |
PAPHOGYSTDXPHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[N+]#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
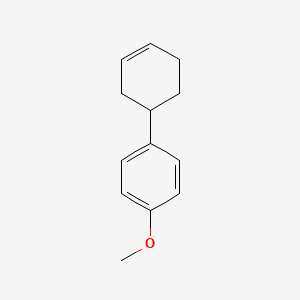
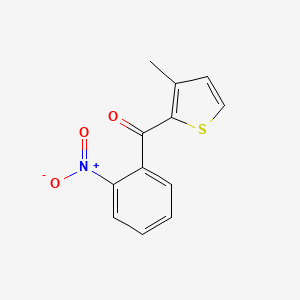

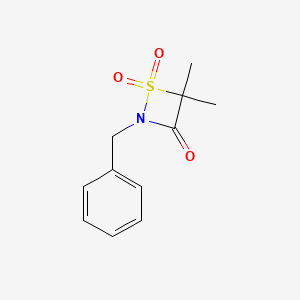
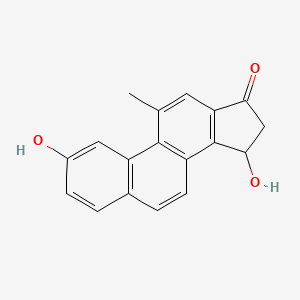
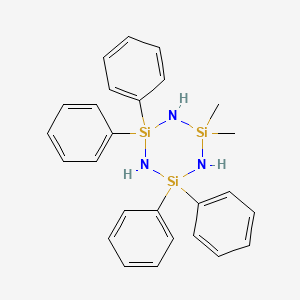
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)

